

Application Notes and Protocols for the Quantification of Ivisol Components

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Compound of Interest

Compound Name:	Ivisol
CAS No.:	11132-71-1
Cat. No.:	B1173408

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Product: **Ivisol** Disinfectant Solution

Active Ingredients: Potassium Hydroxide (KOH), Chlorocresol (4-chloro-3-methylphenol), and Chlorophene (2-benzyl-4-chlorophenol).

Introduction:

Ivisol is a disinfectant solution containing a strong alkali, potassium hydroxide, and two phenolic antimicrobial agents, chlorocresol and chlorophene.[1] Accurate quantification of these active ingredients is essential for quality control, ensuring product efficacy and stability. This document provides detailed analytical methods for the individual and simultaneous determination of these components in the **Ivisol** formulation. The methods described include classical titration for the quantification of potassium hydroxide and modern chromatographic techniques for the separation and quantification of the phenolic compounds.

Section 1: Quantification of Potassium Hydroxide by Acid-Base Titration

Application Note:

This method is designed for the accurate determination of the total alkali content, expressed as potassium hydroxide (KOH), in **Ivisol**. An acid-base titration with a standardized acid is a reliable and straightforward method for this purpose. A two-indicator titration can be employed to differentiate between hydroxide and any carbonate that may be present as an impurity.[1]

Experimental Protocol:

1. Principle: The potassium hydroxide in a known volume of **Ivisol** is neutralized by a standard solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The endpoint of the titration is determined using a colorimetric indicator or a pH meter.

2. Reagents and Equipment:

- Standardized 1 N Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) solution
- Phenolphthalein indicator solution
- Methyl orange indicator solution
- Carbon dioxide-free deionized water
- Analytical balance
- Burette (50 mL, Class A)
- Pipettes (Class A)
- Volumetric flasks (Class A)
- Conical flasks
- Magnetic stirrer and stir bar

3. Sample Preparation:

- Accurately weigh approximately 2.0 g of the **Ivisol** sample into a weighing bottle.[1]

- Transfer the sample to a 250 mL conical flask and dissolve it in 50 mL of carbon dioxide-free deionized water.[1]
- Cool the solution to room temperature.

4. Titration Procedure:

- Add 2-3 drops of phenolphthalein indicator to the prepared sample solution. The solution will turn pink.
- Titrate with the standardized 1 N H₂SO₄ or HCl solution until the pink color disappears. Record the volume of acid used (V₁).
- To the same solution, add 2-3 drops of methyl orange indicator. The solution will turn yellow.
- Continue the titration with the standard acid until the color changes to a persistent pink. Record the total volume of acid used (V_{total}).

5. Calculations:

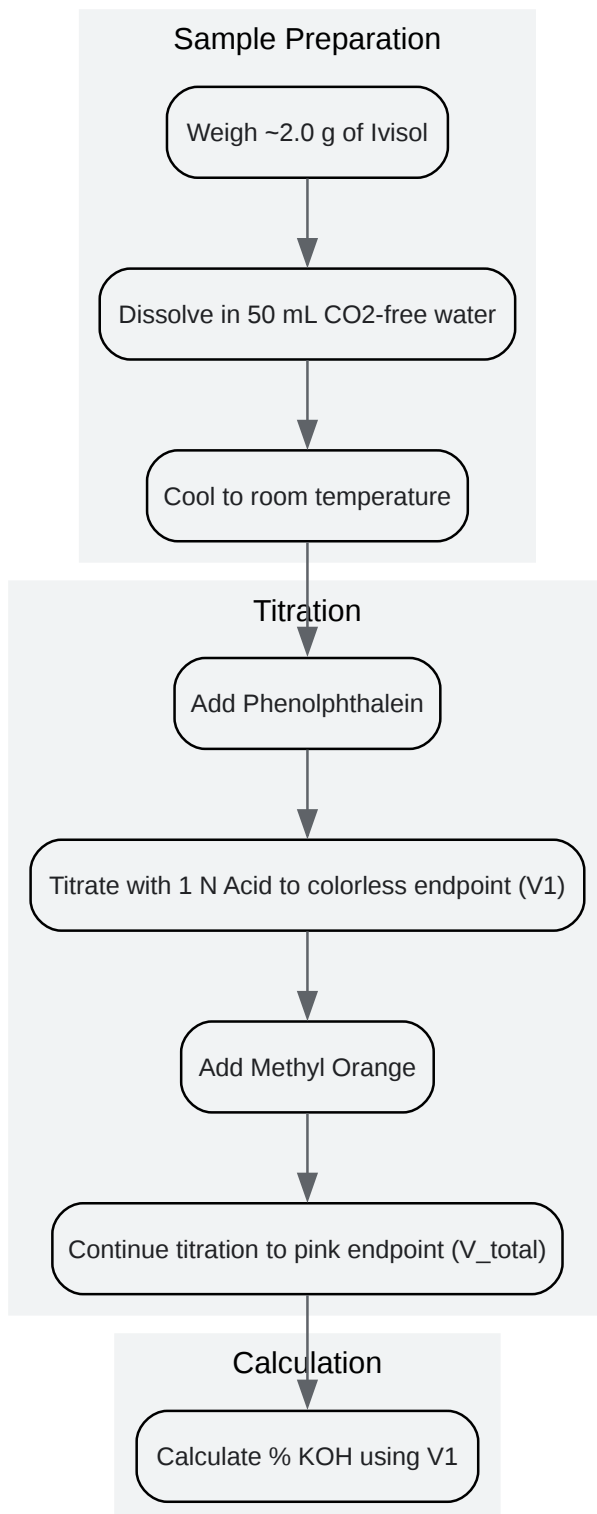
- The volume of acid consumed by KOH is V₁.
- The volume of acid consumed by any carbonate impurity is (V_{total} - V₁).
- Each mL of 1 N acid is equivalent to 56.11 mg of KOH.
- % KOH (w/w) = $(V_1 \times \text{Normality of Acid} \times 56.11) / (\text{Weight of sample in mg}) \times 100$

Quantitative Data Summary:

Parameter	Specification
Analyte	Potassium Hydroxide (KOH)
Technique	Acid-Base Titration
Titrant	1 N H ₂ SO ₄ or 1 N HCl
Indicators	Phenolphthalein, Methyl Orange
Endpoint	Color change (Pink to colorless, then yellow to pink)

Experimental Workflow Diagram:

Potassium Hydroxide Quantification Workflow



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Workflow for KOH Quantification

Section 2: Simultaneous Quantification of Chlorocresol and Chlorophene by RP-HPLC

Application Note:

This method describes a reversed-phase high-performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of chlorocresol and chlorophene in **Ivisol**. The method is suitable for quality control, providing a specific, accurate, and precise means of quantifying these active phenolic compounds. A C8 or C18 column can be used to achieve adequate separation.[2]

Experimental Protocol:

1. Principle: The components of the **Ivisol** sample are separated on a reversed-phase HPLC column using an isocratic mobile phase. The separated compounds are detected by a UV detector at a specific wavelength, and their concentrations are determined by comparing their peak areas to those of certified reference standards.

2. Reagents and Equipment:

- HPLC system with a UV detector, autosampler, and column oven
- Symmetry C8 (150 x 3.9 mm, 5 μ m) or equivalent C18 column[2]
- Acetonitrile (HPLC grade)
- Ammonium acetate (analytical grade)
- Glacial acetic acid (analytical grade)
- Deionized water (18.2 M Ω ·cm)
- Chlorocresol certified reference standard
- Chlorophene certified reference standard
- Volumetric flasks, pipettes, and syringes

- 0.45 µm syringe filters

3. Chromatographic Conditions:

Parameter	Condition
Column	Symmetry C8, 150 x 3.9 mm, 5 µm[2]
Mobile Phase	1.5% w/v aqueous ammonium acetate buffer–acetonitrile (55:45 v/v), pH adjusted to 3.8 with glacial acetic acid[2]
Flow Rate	1.0 mL/min[2]
Column Temperature	30 °C
Detection Wavelength	240 nm[2]
Injection Volume	10 µL
Run Time	Approximately 10 minutes

4. Preparation of Solutions:

- Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of chlorocresol and 50 mg of chlorophene reference standards into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 to 100 µg/mL for both analytes.
- Sample Solution: Accurately weigh a quantity of **lvisol** equivalent to about 10 mg of total phenolic compounds into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis Procedure:

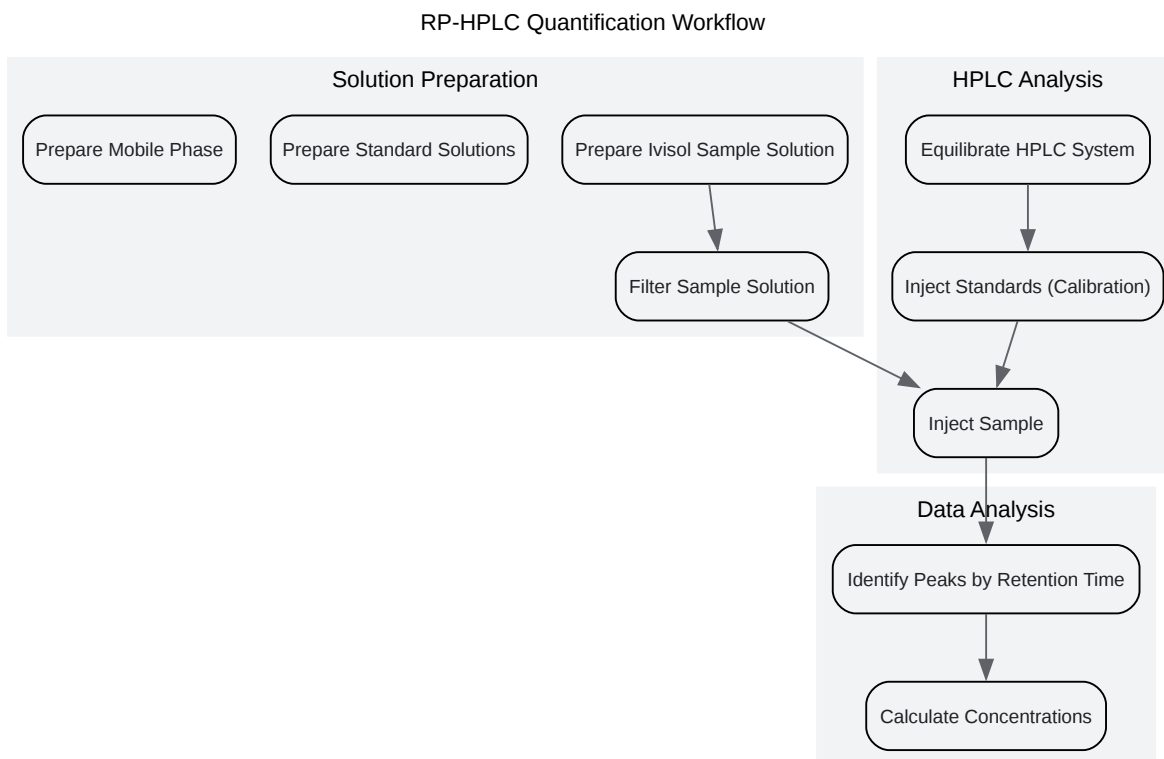
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

- Inject the working standard solutions to generate a calibration curve.
- Inject the sample solution.
- Identify the peaks of chlorocresol and chlorophene in the sample chromatogram by comparing their retention times with those of the standards.
- Calculate the concentration of each analyte in the sample using the calibration curve.

Quantitative Data Summary (Typical Performance):

Parameter	Chlorocresol	Chlorophene
Linearity Range ($\mu\text{g/mL}$)	10 - 100	10 - 100
Correlation Coefficient (r^2)	> 0.999	> 0.999
Limit of Detection (LOD)	~ 1 $\mu\text{g/mL}$	~ 1 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	~ 3 $\mu\text{g/mL}$	~ 3 $\mu\text{g/mL}$
Recovery (%)	98 - 102	98 - 102
Precision (%RSD)	< 2.0	< 2.0

Experimental Workflow Diagram:



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Workflow for RP-HPLC Quantification

Section 3: Quantification of Chlorocresol and Chlorophene by Gas Chromatography (GC)

Application Note:

This method provides an alternative approach for the quantification of chlorocresol and chlorophene using gas chromatography with a flame ionization detector (FID) or mass spectrometer (MS). This method is highly sensitive and specific, particularly when coupled with

MS. Derivatization of the phenolic compounds may be necessary to improve their thermal stability and chromatographic performance.[3][4]

Experimental Protocol:

1. Principle: The phenolic compounds in the **Ivisol** sample are extracted and derivatized to increase their volatility. The derivatized analytes are then separated on a capillary GC column and detected by FID or MS. Quantification is performed using an internal standard and calibration curves generated from reference standards.

2. Reagents and Equipment:

- Gas chromatograph with FID or MS detector
- Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m)
- Helium (carrier gas)
- Nitrogen or Air and Hydrogen (for FID)
- Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or acetic anhydride)
- Internal standard (e.g., 2,4,6-tribromophenol)
- Solvents for extraction (e.g., hexane, diethyl ether)
- Sodium sulfate (anhydrous)
- Vials for autosampler

3. GC Operating Conditions:

Parameter	Condition
Injector Temperature	250 °C
Oven Temperature Program	Initial 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas	Helium at 1.0 mL/min
Detector Temperature	280 °C (FID) or MS transfer line at 280 °C
Injection Mode	Splitless

4. Sample Preparation and Derivatization:

- Extraction:
 - Pipette 1 mL of **lvisol** into a separatory funnel.
 - Add 20 mL of deionized water and acidify to pH 2 with HCl.
 - Extract three times with 10 mL of diethyl ether.
 - Combine the organic extracts and dry over anhydrous sodium sulfate.
 - Evaporate the solvent to approximately 1 mL under a gentle stream of nitrogen.
- Derivatization (Silylation):
 - Transfer the extract to a derivatization vial.
 - Add 100 µL of the internal standard solution.
 - Add 100 µL of BSTFA with 1% TMCS.
 - Seal the vial and heat at 70 °C for 30 minutes.
 - Cool to room temperature before injection.

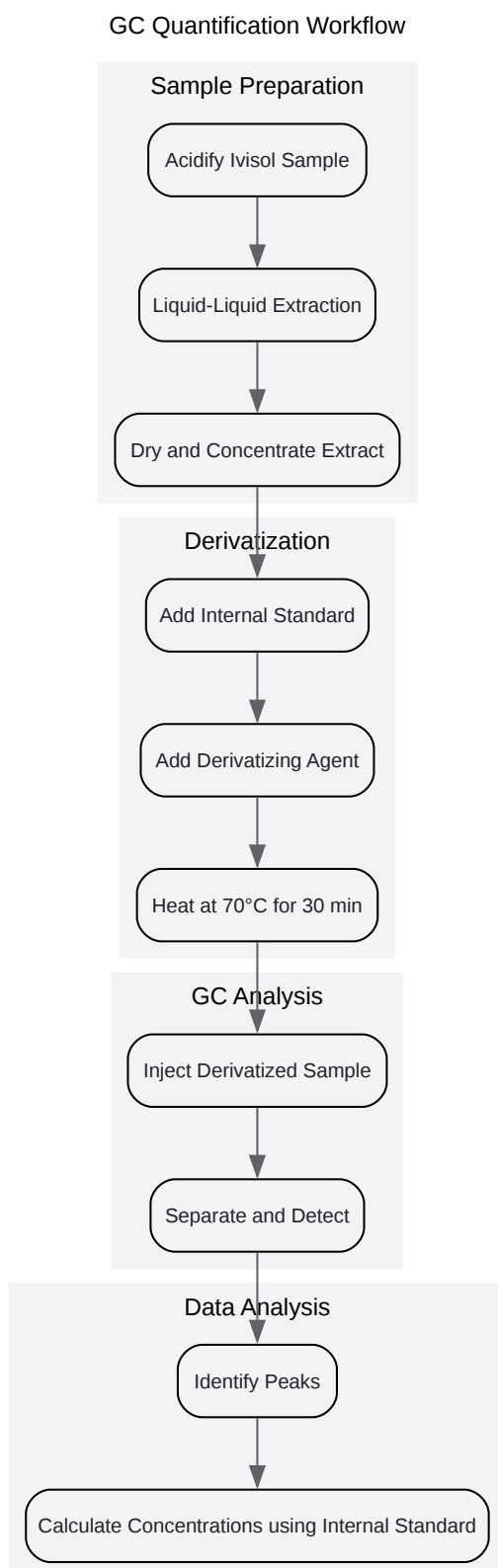
5. Analysis Procedure:

- Inject the derivatized standard solutions to create a calibration curve.
- Inject the derivatized sample solution.
- Identify the derivatized analytes and internal standard by their retention times and/or mass spectra.
- Calculate the concentration of each analyte based on the peak area ratio to the internal standard and the calibration curve.

Quantitative Data Summary (Typical Performance):

Parameter	Chlorocresol	Chlorophene
Linearity Range (ng/mL)	10 - 500	10 - 500
Correlation Coefficient (r^2)	> 0.998	> 0.998
Limit of Detection (LOD)	~ 1 ng/mL	~ 1 ng/mL
Limit of Quantification (LOQ)	~ 5 ng/mL	~ 5 ng/mL
Recovery (%)	95 - 105	95 - 105
Precision (%RSD)	< 5.0	< 5.0

Experimental Workflow Diagram:



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Workflow for GC Quantification

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References

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